Butyl (2-methylpropan-2-yl)oxy carbonate
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Overview
Description
Butyl (2-methylpropan-2-yl)oxy carbonate is a chemical compound with the molecular formula C14H26O6 and a molecular weight of 290.35 g/mol. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2-methylpropan-2-yl)oxy carbonate typically involves the reaction of tert-butyl chloroformate with 2-methylpropan-2-ol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Butyl (2-methylpropan-2-yl)oxy carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and alcohols.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various carbonates, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl (2-methylpropan-2-yl)oxy carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: The compound is used in the preparation of biologically active molecules and as a protecting group for amines in peptide synthesis.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of polymers, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Butyl (2-methylpropan-2-yl)oxy carbonate involves the formation of reactive intermediates that can interact with various molecular targets. The compound can form stable carbamate linkages with amines, which are essential in peptide synthesis and other biochemical processes . The pathways involved include nucleophilic attack on the carbonate group, leading to the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Similar in structure but used primarily as a protecting group in organic synthesis.
tert-Butyl carbamate: Another related compound used in the synthesis of pharmaceuticals and as a protecting group.
Uniqueness
Butyl (2-methylpropan-2-yl)oxy carbonate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in research and industry. Its ability to form stable carbamate linkages distinguishes it from other similar compounds.
Properties
CAS No. |
69945-22-8 |
---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
butyl (2-methylpropan-2-yl)oxy carbonate |
InChI |
InChI=1S/C9H18O4/c1-5-6-7-11-8(10)12-13-9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
XOHTUHXFHKUNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OOC(C)(C)C |
Origin of Product |
United States |
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